![molecular formula C17H22N2O2S B4992192 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylsulfanyl)quinazolin-4(3H)-one](/img/structure/B4992192.png)
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylsulfanyl)quinazolin-4(3H)-one
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Overview
Description
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylsulfanyl)quinazolin-4(3H)-one is a complex organic compound with a unique structure that combines a quinazolinone core with a tetrahydropyran ring and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylsulfanyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Tetrahydropyran Ring: This step involves the formation of the tetrahydropyran ring through a cyclization reaction, often using acid or base catalysis.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, using ethylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylsulfanyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylsulfanyl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Tetrahydropyrans: Compounds with a tetrahydropyran ring, such as 2,2-dimethyltetrahydropyran-4-ol.
Ethylsulfanyl Derivatives: Compounds with an ethylsulfanyl group, such as ethylsulfanylbenzene.
Uniqueness
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylsulfanyl)quinazolin-4(3H)-one is unique due to the combination of these three structural motifs in a single molecule. This unique structure may confer specific properties that are not present in the individual components, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-2-ethylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-4-22-16-18-14-8-6-5-7-13(14)15(20)19(16)12-9-10-21-17(2,3)11-12/h5-8,12H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUVAPKIVPKSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3CCOC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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